molecular formula C15H18ClN5O2 B5035584 Methyl 2-[[4-chloro-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]acetate

Methyl 2-[[4-chloro-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]acetate

Cat. No.: B5035584
M. Wt: 335.79 g/mol
InChI Key: OZXVKMJTOPNKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[4-chloro-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]acetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[4-chloro-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]acetate typically involves a multi-step process. One common method includes the reaction of 4-chloro-6-(4-propan-2-ylanilino)-1,3,5-triazine with methyl glycinate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-chloro-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-[[4-chloro-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[4-chloro-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(4-propan-2-ylanilino)-1,3,5-triazine: A precursor in the synthesis of the compound.

    Methyl 2-aminoacetate: Another related compound with similar functional groups.

Uniqueness

Methyl 2-[[4-chloro-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]acetate is unique due to its specific combination of functional groups and the triazine core structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[4-chloro-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-9(2)10-4-6-11(7-5-10)18-15-20-13(16)19-14(21-15)17-8-12(22)23-3/h4-7,9H,8H2,1-3H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXVKMJTOPNKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.